molecular formula C7H4F2O3S B149190 3-(Fluorosulfonyl)benzoyl fluoride CAS No. 130306-65-9

3-(Fluorosulfonyl)benzoyl fluoride

Cat. No.: B149190
CAS No.: 130306-65-9
M. Wt: 206.17 g/mol
InChI Key: LSVJMXJWDYYWHZ-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)benzoyl fluoride (CAS 130306-65-9) is a synthetic building block with the molecular formula C7H4F2O3S and a molecular weight of 206.17 g/mol . This compound features two distinct reactive sites: a benzoyl fluoride group and a fluorosulfonyl group. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly for constructing molecules with sulfonyl fluoride moieties. Sulfonyl fluoride functional groups are of significant interest in chemical biology and medicinal chemistry due to their utility as covalent warheads in inhibitor design and as probes for studying enzyme mechanisms . For instance, the closely related reagent 5'-O-(4-fluorosulfonylbenzoyl)-adenosine (FSBA) is a well-characterized affinity label that reacts with essential nucleotide-binding sites in various kinases and other ATP-utilizing enzymes, demonstrating the application of such compounds in probing protein function . Researchers can leverage this compound as a key precursor for developing similar sulfonyl fluoride-based probes and inhibitors. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130306-65-9

Molecular Formula

C7H4F2O3S

Molecular Weight

206.17 g/mol

IUPAC Name

3-fluorosulfonylbenzoyl fluoride

InChI

InChI=1S/C7H4F2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H

InChI Key

LSVJMXJWDYYWHZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)F

Synonyms

Benzoyl fluoride, 3-(fluorosulfonyl)- (9CI)

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Fluorosulfonyl Benzoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, prized for its reliability and the formation of exceptionally stable covalent links under often benign conditions. sigmaaldrich.commonash.edu The foundation of SuFEx lies in the chemoselective reactivity of the sulfonyl fluoride (–SO₂F) group. While remarkably stable and resistant to reduction and thermolysis, the sulfur atom in a sulfonyl fluoride is a potent electrophilic center that reacts efficiently and cleanly with appropriate nucleophiles. sigmaaldrich.com This reaction, which exclusively forms sulfonylation products, is the cornerstone of the SuFEx process. sigmaaldrich.com

The primary reaction pathway in SuFEx chemistry involving 3-(fluorosulfonyl)benzoyl fluoride is the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group. This process displaces the fluoride anion and forms a new covalent bond between the sulfur and the nucleophile.

The sulfonyl fluoride group readily reacts with primary and secondary amine-based nucleophiles to form highly stable sulfonamides. The nucleophilicity of the amine plays a significant role in the reaction conditions required.

Aliphatic Amines: These amines are generally strong nucleophiles and can react directly with sulfonyl fluorides, often without the need for additional catalysts, to provide the corresponding sulfonamides in high yield. beilstein-journals.org

Aromatic Amines: Less nucleophilic aromatic amines typically require catalysis to achieve efficient conversion to sulfonamides. beilstein-journals.org

Biological Amines: In the context of chemical biology, the sulfonyl fluoride warhead is known to react with the side chains of nucleophilic amino acids. Proximal basic residues, such as histidine and lysine (B10760008) within a protein's binding site, can enhance the reactivity of a target amino acid, facilitating a covalent bond with the sulfonyl fluoride probe. nih.gov

Amine-Based NucleophileResulting Functional GroupNotesReference
Primary Aliphatic Amine (R-NH₂)N-Alkyl Sulfonamide (R-NH-SO₂–)Often proceeds without catalysis due to high nucleophilicity. beilstein-journals.org
Secondary Aliphatic Amine (R₂NH)N,N-Dialkyl Sulfonamide (R₂N-SO₂–)Generally reactive under mild conditions. nih.gov
Aniline (Ar-NH₂)N-Aryl Sulfonamide (Ar-NH-SO₂–)Requires catalysis due to lower nucleophilicity compared to aliphatic amines. beilstein-journals.org
Lysine Residue (in proteins)N-Sulfonyl Lysine AdductAn important reaction in chemical probe development for protein labeling. nih.gov
Histidine Residue (in proteins)N-Sulfonyl Histidine AdductThe imidazole (B134444) ring acts as a nucleophile, facilitated by the protein microenvironment. nih.gov

Reactions between sulfonyl fluorides and hydroxyl-containing compounds, such as alcohols and phenols, yield stable sulfonate esters. These transformations typically require activation or catalysis because oxygen-based nucleophiles are generally less reactive than their amine counterparts.

The reaction is particularly relevant in bioconjugation and inhibitor design. For instance, aliphatic sulfonyl fluorides have been shown to form covalent sulfonic ester linkages with the catalytic serine residue in enzymes, leading to irreversible inhibition. enamine.net Similarly, the phenolic hydroxyl group of tyrosine is a key target for sulfonyl fluoride-containing chemical probes, a reaction often dependent on the specific microenvironment of the protein binding site for activation. nih.gov

Oxygen-Based NucleophileResulting Functional GroupNotesReference
Alcohol (R-OH)Sulfonate Ester (R-O-SO₂–)Reaction often requires a base or other catalyst to proceed efficiently. nih.gov
Phenol (B47542) (Ar-OH)Aryl Sulfonate Ester (Ar-O-SO₂–)Base-mediated reaction is common for forming aryl fluorosulfates from phenols and SO₂F₂. nih.gov
Serine Residue (in proteins)O-Sulfonyl Serine AdductA key mechanism for the irreversible inhibition of serine proteases and other enzymes. nih.govenamine.net
Tyrosine Residue (in proteins)O-Sulfonyl Tyrosine AdductSelectively targeting tyrosine residues is a significant strategy in chemical biology. nih.gov

To broaden the scope of SuFEx reactions and enhance their rates, particularly with less reactive nucleophiles, various catalytic systems have been developed. These approaches facilitate the nucleophilic substitution at the sulfonyl fluoride center through distinct mechanistic pathways.

The most common catalytic strategy for SuFEx reactions involves the use of a base. The primary role of the base is to deprotonate the nucleophile (e.g., an alcohol, phenol, or a less reactive amine), thereby increasing its nucleophilicity and accelerating its attack on the electrophilic sulfur atom of the sulfonyl fluoride.

Commonly used catalysts include strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govspringernature.com While effective, these strong bases can have limitations, including the need for relatively high catalyst loadings, which can complicate product purification, and a limited substrate scope when sensitive functional groups are present. nih.gov Bifluoride salts have also been shown to be effective catalysts, offering an alternative that can broaden the applicability to more sensitive substrates. nih.gov

A more recent development in SuFEx methodology is the use of Lewis acids to catalyze the transformation. organic-chemistry.org This approach has proven highly effective for the reaction of sulfonyl fluorides with silylated amines to produce sulfonamides. acs.orgnih.gov This method represents the first example of Lewis acid-catalyzed SuFEx. organic-chemistry.org

The proposed catalytic cycle involves the following key steps:

Activation: The Lewis acid (e.g., Ca(NTf₂)₂) coordinates to one of the oxygen atoms or the fluorine atom of the sulfonyl fluoride group. This coordination polarizes the S-F bond and increases the electrophilicity of the sulfur atom. organic-chemistry.orgclaremont.edu

Nucleophilic Attack: A silylated amine (e.g., a TMS-amine) attacks the activated sulfur center.

Fluoride Transfer: The fluoride leaving group is trapped by the silyl (B83357) moiety (e.g., trimethylsilyl), forming a highly stable Si-F bond. This step is crucial as it prevents the fluoride anion from coordinating irreversibly with the Lewis acid, thereby enabling catalytic turnover. organic-chemistry.orgclaremont.edu

This strategy successfully employs various metal Lewis acids and expands the toolbox for SuFEx reactions, notably allowing the coupling to proceed efficiently without the need for strong stoichiometric bases. organic-chemistry.orgnih.gov

Lewis Acid CatalystCo-Catalyst/AdditiveNucleophile TypeReported YieldsReference
Ca(NTf₂)₂DABCOSilyl Amines35–99% organic-chemistry.orgacs.org
Ca(OTf)₂DABCOSilyl AminesComparable to Ca(NTf₂)₂ (e.g., 89%) nih.gov
LiNTf₂DABCOSilyl AminesGood to excellent (e.g., 88%) nih.gov
Zn(NTf₂)₂DABCOSilyl AminesExcellent (e.g., 88%) nih.gov
La(NTf₂)₃DABCOSilyl AminesExcellent (e.g., 99%) nih.gov

Affinity-Driven Covalent Linkage Formation

The fluorosulfonyl group (—SO₂F) is recognized as a privileged "warhead" in chemical biology for its ability to form stable covalent bonds with nucleophilic residues in proteins. nih.gov This reactivity is harnessed in affinity-driven labeling, where a molecule like this compound or its derivatives are designed to first bind non-covalently to a specific site on a biomolecule (affinity), which then facilitates a highly efficient, localized covalent reaction.

The principle relies on the electrophilicity of the sulfur(VI) center, which, despite being relatively stable in aqueous environments, can react with potent, context-specific nucleophiles within a protein's binding pocket. nih.govrsc.org The stability and reactivity of sulfonyl fluorides are well-balanced for biological applications; they are more stable than sulfonyl chlorides and resistant to reduction. nih.gov

The formation of the covalent linkage proceeds via a sulfur(VI) fluoride exchange (SuFEx) reaction. acs.org A nucleophilic amino acid side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine) attacks the electrophilic sulfur atom. This attack, often facilitated by the specific microenvironment of the protein binding site, leads to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond. acs.orgresearchgate.net

This strategy has been effectively demonstrated with related molecules. For instance, 5′-((p-fluorosulfonyl)benzoyl)-8-azidoadenosine (5′-FSBAzA), an analogue of this compound, was developed as a bifunctional affinity label that reacts with specific tyrosine residues in enzymes. nih.gov Similarly, 4-(fluorosulfonyl)benzoic acid has been used to probe for nucleophilic residues in enzyme active sites. nih.govrsc.org The reactivity of the aryl sulfonyl fluoride can be modulated by the electronic properties of the aromatic ring, allowing for fine-tuning of its potency as a covalent modifier. acs.org This proximity-enabled reactivity makes sulfonyl fluorides like the one in this compound powerful tools for identifying and validating drug targets, mapping enzyme binding sites, and developing targeted covalent inhibitors. nih.govrsc.org

Reactions of the Benzoyl Fluoride Moiety

The benzoyl fluoride portion of the molecule offers a distinct set of reactions centered on its electrophilic carbonyl carbon. This functionality is a versatile acylating agent and a precursor to highly reactive cationic species.

Electrophilic Reactivity of the Acyl Fluoride Functionality

The acyl fluoride group is a reactive electrophile that readily participates in nucleophilic acyl substitution reactions. While generally less reactive than the corresponding acyl chlorides, acyl fluorides offer advantages in terms of stability and handling. beilstein-journals.org Their reactivity is often compared to that of activated esters, but with fewer steric limitations. beilstein-journals.orgresearchgate.net

The reaction with nucleophiles (Nu⁻) proceeds through a classic tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient species. The original carbonyl group is then reformed by the expulsion of the fluoride ion, which is a good leaving group.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Elimination of Leaving Group: The fluoride ion is expelled, and the carbonyl double bond is restored.

This reactivity allows this compound to acylate a wide range of nucleophiles, such as amines to form amides, alcohols to form esters, and water to hydrolyze back to the corresponding carboxylic acid. Acylations using acyl fluorides often proceed with fewer side reactions compared to acyl chlorides. beilstein-journals.orgbeilstein-journals.org

Formation and Reactivity of Benzoacylium Cations

The benzoyl fluoride functionality can serve as a precursor to the highly electrophilic benzoacylium cation ([PhCO]⁺). nih.gov This reactive intermediate is typically generated in the presence of a strong Lewis acid, such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), which abstracts the fluoride ion. nih.govresearchgate.net

Formation of Benzoacylium Cation: C₇H₄(SO₂F)COF + Lewis Acid → [C₇H₄(SO₂F)CO]⁺ + [Lewis Acid-F]⁻

The resulting benzoacylium cation is a potent electrophile due to its positively charged, sp-hybridized carbonyl carbon. nih.gov Its structure has been characterized, revealing a C≡O bond length consistent with other acylium ions. nih.govresearchgate.net These cations are key intermediates in Friedel-Crafts acylation reactions, where they can attack other aromatic rings to form new carbon-carbon bonds, leading to the synthesis of diaryl ketones. The reactivity of the benzoacylium cation makes the benzoyl fluoride moiety a valuable tool for constructing complex molecular architectures. nih.govnih.gov

Radical Chemical Transformations Involving Fluorosulfonyl Groups

The fluorosulfonyl group is not limited to nucleophilic chemistry; it can also be a key participant in radical transformations. The generation of fluorosulfonyl radicals opens up a variety of synthetic pathways for the functionalization of unsaturated systems.

Intermolecular and Intramolecular Radical Additions

The fluorosulfonyl radical (FSO₂•) can be generated from various precursors and readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govrsc.orgrsc.org This process is a valuable method for synthesizing organosulfonyl fluorides, which are important building blocks in drug discovery and materials science. nih.govspringernature.com

Intermolecular Additions: In these reactions, a fluorosulfonyl radical, generated externally, adds to an alkene or alkyne. This addition creates a new carbon-centered radical, which can then be trapped by another species to yield a difunctionalized product. For example, the photoredox-catalyzed reaction of a fluorosulfonyl radical precursor with an alkene can produce vinyl sulfonyl fluorides. rsc.org This approach is compatible with a broad range of functional groups. nih.gov

Intramolecular Additions (Cyclizations): When the alkene or alkyne is part of the same molecule that generates the radical, an intramolecular addition, or radical cyclization, can occur. acs.org This process is a powerful tool for constructing cyclic structures. For instance, a radical fluorosulfonylation of alkenes followed by an intramolecular arylation cascade has been developed to synthesize FSO₂-functionalized chromanes. acs.org Both endo and exo cyclization pathways have been observed, allowing for control over the resulting ring size and the position of the fluorosulfonyl group. acs.orgrsc.org

The table below summarizes representative radical additions involving fluorosulfonyl groups.

Reaction TypeReactantsKey ConditionsProduct TypeRef
Intermolecular AdditionAlkynes, Allylsulfonyl fluorideCF₃ radical initiatorAlkenylsulfonyl fluorides nih.gov
Intermolecular AdditionAlkenes, FSO₂ClPhotoredox catalystAlkenyl sulfonyl fluorides rsc.org
Intramolecular CyclizationAlkenes with aryl groupRadical initiationFSO₂-functionalized chromanes acs.org

This table presents generalized reaction types. Specific substrates and conditions determine the exact outcome.

Regioselectivity and Stereoselectivity in Radical Processes

The outcomes of radical addition reactions are governed by a combination of steric, stereoelectronic, and thermochemical factors. bohrium.com In many cases, these reactions proceed with high levels of selectivity.

Regioselectivity: This refers to the site of the radical addition. In the addition of fluorosulfonyl radicals to unsymmetrical alkenes or alkynes, the radical typically adds to the less substituted carbon atom. This preference is due to the formation of the more stable (more substituted) carbon-centered radical intermediate. bohrium.com However, the precise regiochemical outcome can be influenced by the specific reaction conditions and the nature of the substrates. For example, a metal-free cycloaddition of organic azides to bromovinylsulfonyl fluoride provides 4-fluorosulfonyl 1,2,3-triazoles with excellent regioselectivity. organic-chemistry.org

Stereoselectivity: This refers to the spatial arrangement of the atoms in the product. High stereoselectivity has been achieved in several radical fluorosulfonylation reactions. rsc.orgrsc.org For instance, the photocatalytic fluorosulfonylation of alkenes can produce either E- or Z-alkenyl sulfonyl fluorides depending on the chosen reagents and conditions. springernature.com The stereochemical course of these reactions is often dictated by minimizing steric interactions in the transition state and by stereoelectronic effects, which involve the optimal alignment of molecular orbitals during bond formation. bohrium.comcmu.edu The ability to control both regioselectivity and stereoselectivity makes these radical transformations highly valuable for the precise synthesis of complex molecules containing the fluorosulfonyl motif. rsc.orgrsc.org

Computational and Theoretical Studies of 3 Fluorosulfonyl Benzoyl Fluoride

Density Functional Theory (DFT) Applications for Reactivity and Mechanism

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecule reactivity. mdpi.commdpi.com By calculating the electron density of a system, DFT can determine its energy and other properties, offering a powerful tool to predict how and why chemical reactions occur. mdpi.com For a bifunctional molecule such as 3-(fluorosulfonyl)benzoyl fluoride (B91410), DFT allows for a detailed examination of the reactivity of both the acyl fluoride and the sulfonyl fluoride moieties.

Theoretical reactivity indices derived from DFT, such as chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), provide a semiquantitative framework for understanding reaction pathways. mdpi.com The electrophilicity and nucleophilicity at specific atomic sites can be quantified using local condensed indices like Parr functions (Pk+ and Pk-), which identify the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov

In the context of 3-(fluorosulfonyl)benzoyl fluoride, DFT calculations would predict that the carbonyl carbon of the benzoyl fluoride group is a primary site for nucleophilic attack. Studies on benzoyl fluoride itself show that the carbonyl carbon possesses a significant electron hole, indicating its electrophilic nature due to the high electronegativity of the attached fluorine and oxygen atoms. nih.gov Similarly, the sulfur atom of the fluorosulfonyl group is a potent electrophilic center, known for its reactivity towards various nucleophiles. acs.orgenamine.net

DFT has been instrumental in elucidating reaction mechanisms involving related compounds. For instance, computational studies on the formation of aryl sulfonyl fluorides have detailed the catalytic cycle, identifying key intermediates and the role of catalysts. nih.gov Likewise, DFT calculations have been used to understand the regioselectivity in acylation reactions involving benzoyl fluoride, attributing the kinetic preferences to the stabilization of transition states through noncovalent interactions. acs.org A proposed radical-based mechanism for the reaction of benzoyl fluoride with alkenes, initiated by a photocatalyst, has also been supported by computational analysis. researchgate.net These studies provide a model for how the reactivity of this compound could be computationally investigated under various reaction conditions.

Table 1: Representative Conceptual DFT Reactivity Indices This table illustrates typical global reactivity indices calculated using DFT for parent compounds related to the functional groups in this compound. The values help in comparing the general electrophilic nature of different classes of compounds.

Compound ClassElectrophilicity Index (ω) in eVNucleophilicity Index (N) in eVData Source Reference(s)
Benzene Sulfonyl Fluoride DerivativesVaries with substituentsVaries with substituents nih.gov
Benzoyl Fluoride DerivativesGenerally highGenerally low nih.govacs.org
Nitrones (for comparison)1.83 - 2.873.91 - 3.23 mdpi.com

Note: Specific values for this compound are not available in the cited literature and would require dedicated computational analysis. The table provides context based on related structures.

Modeling of Reaction Transition States and Intermediates

A significant application of computational chemistry is the modeling of short-lived, high-energy structures like reaction transition states and intermediates, which are often impossible to observe experimentally. researchgate.net DFT calculations are frequently employed to determine the geometries and energies of these transient species, providing a complete picture of a reaction's energy landscape.

For reactions involving the benzoyl fluoride group, such as acylation, DFT modeling can map out the entire reaction pathway. For example, in the DBU-catalyzed acylation of a diol by benzoyl fluoride, DFT calculations identified the most favorable transition state. acs.org This model revealed that the stabilization is dominated by dual hydrogen bonds between a fluoride anion and the hydroxyl groups of the substrate, stabilizing the arrangement and leading to kinetic selectivity. acs.org

These examples demonstrate how computational modeling could be applied to this compound. A reaction targeting the benzoyl fluoride moiety would likely proceed through a tetrahedral intermediate or a concerted transition state, while a reaction at the sulfonyl fluoride group would involve its own distinct set of intermediates and transition states, all of which can be modeled to predict reaction outcomes and selectivity.

Table 2: Example of Calculated Transition State Data for a Related Reaction This table presents conceptual data that could be obtained from modeling a reaction involving a benzoyl fluoride, illustrating key parameters of a transition state.

Reaction ParameterDescriptionIllustrative ValueData Source Reference(s)
Activation Energy (ΔG‡)The energy barrier to be overcome for the reaction to proceed.15-25 kcal/mol nih.gov
Key Bond DistanceThe distance of a forming or breaking bond in the transition state.C-Nu bond: ~2.0-2.5 Å acs.org
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.-200 to -500 cm⁻¹ nih.gov

Note: These are representative values from studies on related molecules and are not specific to this compound.

Theoretical Predictions of Compound Stability and Electronic Properties

Computational methods are invaluable for predicting the fundamental stability and electronic properties of molecules. For this compound, theoretical calculations can offer insights into its hydrolytic stability, bond characteristics, and charge distribution.

The stability of the sulfonyl fluoride group is a key feature. It is generally more stable to hydrolysis than the corresponding sulfonyl chlorides, which contributes to its utility in chemical biology. enamine.net However, studies on benzamide-sulfonyl fluorides have shown that they can be unstable in aqueous buffers, with reactivity correlated to the electron-withdrawing properties of substituents. nih.gov DFT calculations can quantify this by modeling the reaction with water to determine the activation energy for hydrolysis.

Quantum chemical calculations on benzoyl fluoride have provided detailed structural and electronic data. nih.gov These calculations, performed at the aug-cc-pVTZ level of theory, show good agreement between calculated and experimentally observed bond lengths. nih.gov A key electronic feature identified is the mapped electrostatic potential, which visually represents the charge distribution on the molecule's surface. For benzoyl fluoride, the potential map shows an electron-poor region (an "electron hole") at the carbonyl carbon, confirming its electrophilicity. nih.gov A similar electrophilic character would be expected for the sulfur atom in the fluorosulfonyl group.

Furthermore, DFT methods have been developed to accurately predict the electronic properties of fluorides, such as their quasiparticle band structures, with a high degree of accuracy at a lower computational cost than traditional methods. nih.gov These approaches could be used to explore the detailed electronic landscape of this compound, providing a deeper understanding of its behavior in various chemical environments.

Table 3: Calculated vs. Observed Bond Lengths for Benzoyl Fluoride This table shows the strong agreement between theoretically calculated and experimentally determined bond lengths for benzoyl fluoride, demonstrating the predictive power of modern computational methods.

BondCalculated Bond Length (Å)Observed Bond Length (Å)Data Source Reference(s)
C=O1.1891.181(3) / 1.182(3) nih.gov
C-F (acyl)1.3661.369(3) / 1.361(3) nih.gov
C-C (ring-acyl)1.4911.490(4) / 1.497(4) nih.gov

Advanced Applications of 3 Fluorosulfonyl Benzoyl Fluoride in Academic and Applied Research

Versatility in Organic Synthesis and Methodological Development

The presence of two distinct and reactive functional groups on the 3-(fluorosulfonyl)benzoyl fluoride (B91410) scaffold provides a platform for innovative synthetic methodologies. The differential reactivity of the benzoyl fluoride and the sulfonyl fluoride allows for stepwise or orthogonal chemical transformations, making it a powerful tool for constructing intricate molecular designs and for the development of new chemical reagents.

Modular Construction of Complex Molecular Architectures

The structure of 3-(fluorosulfonyl)benzoyl fluoride is inherently modular, lending itself to the systematic construction of complex molecules. The acyl fluoride can readily react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This initial reaction introduces a new molecular fragment onto the benzoyl moiety, while leaving the sulfonyl fluoride group intact for subsequent transformations.

This sequential approach allows for the assembly of multifunctional molecules in a controlled manner. For instance, a molecule of interest containing a free amine or alcohol can be coupled to this compound through the acyl fluoride. The resulting intermediate, now bearing a reactive sulfonyl fluoride handle, can then participate in a second coupling reaction, such as the formation of a sulfonamide, sulfonate ester, or engage in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This modular strategy is particularly advantageous for the synthesis of libraries of compounds for screening purposes or for the construction of elaborate molecular probes and materials.

Table 1: Conceptual Modular Synthesis using this compound

StepReagent/SubstrateReactive Site on this compoundProduct Functional Group
1R¹-NH₂Benzoyl fluorideAmide
2R²-OHSulfonyl fluorideSulfonate Ester
or
1R¹-OHBenzoyl fluorideEster
2R²-NH₂Sulfonyl fluorideSulfonamide

This step-wise functionalization underscores the utility of this compound as a versatile building block in synthetic chemistry.

Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a modular building block, this compound serves as a precursor for the development of novel synthetic reagents and catalysts. The sulfonyl fluoride group, in particular, has been a focal point for the generation of new chemical entities with unique reactivity. researchgate.net For example, radical fluorosulfonylation is an emerging area for the synthesis of sulfonyl fluorides. researchgate.net

The development of fluorosulfonyl-containing radical reagents has opened new avenues for C-H bond functionalizations, difunctionalization of olefins, and tandem reactions. researchgate.net While not directly involving this compound in all published instances, the principles behind the reactivity of the fluorosulfonyl group are broadly applicable. The benzoyl fluoride moiety can be used to anchor the sulfonyl fluoride to a larger scaffold, such as a polymer support or a ligand for a metal catalyst. This can lead to the creation of heterogeneous catalysts or reagents with tailored properties for specific synthetic transformations.

Strategic Role in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound and its derivatives have emerged as powerful tools for investigating and modulating biological systems. The sulfonyl fluoride "warhead" is particularly effective for forming covalent bonds with specific amino acid residues in proteins, enabling a range of applications from target identification to the development of therapeutic agents. nih.gov

Design and Development of Covalent Probes for Protein Systems

The sulfonyl fluoride moiety of this compound is a privileged electrophile for the design of covalent probes. nih.gov It exhibits a balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within protein binding sites. nih.gov This allows for the specific labeling of proteins of interest. Sulfonyl fluorides are known to react with a variety of amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. nih.gov

A notable example that highlights the utility of the 3-(fluorosulfonyl)benzoyl scaffold is the development of 5'-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA). This molecule was successfully used to covalently modify a catalytic lysine residue in a tyrosine kinase. researchgate.net The design of m-FSBA demonstrates how the 3-(fluorosulfonyl)benzoyl group can be attached to a known binding motif (adenosine in this case) to create a highly specific covalent probe. The probe first binds to the target protein in a non-covalent manner, driven by the affinity of the adenosine (B11128) moiety. This brings the reactive sulfonyl fluoride group into close proximity with a nucleophilic residue in the binding site, facilitating a covalent reaction and permanent labeling of the protein.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Nucleophilic Amino Acid
SerineThreonineLysineTyrosineCysteineHistidine

This targeted covalent modification is a powerful strategy for studying protein function, mapping binding sites, and developing irreversible inhibitors.

Application in Target Identification and Validation Studies

A significant challenge in drug discovery is the identification and validation of the protein targets of small molecule therapeutics. Covalent probes derived from this compound can play a crucial role in this process. By incorporating a reporter tag, such as an alkyne or azide (B81097) for click chemistry, onto the probe, researchers can identify the protein targets of a bioactive molecule.

The general strategy involves treating a complex biological sample, such as a cell lysate, with the tagged covalent probe. After the covalent labeling reaction has occurred, the reporter tag is used to attach a fluorescent dye or an affinity handle (like biotin). The labeled proteins can then be visualized by gel electrophoresis or isolated for identification by mass spectrometry. This approach, known as activity-based protein profiling (ABPP), has been successfully applied using sulfonyl fluoride probes to identify the targets of compounds and to validate their engagement with the intended target in a cellular context. nih.gov

Strategies for the Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex, biologically active molecules at a late step in the synthetic sequence. researchgate.net This approach allows for the rapid generation of analogs of a lead compound, which can be used to improve its pharmacological properties. The reactivity of the sulfonyl fluoride group makes it a valuable tool for LSF. rsc.orgnih.gov

A bioactive molecule containing a suitable nucleophile, such as a phenol (B47542) or an amine, can be directly coupled with this compound. This introduces a new structural motif and a new reactive handle (the sulfonyl fluoride) onto the parent molecule. The newly installed sulfonyl fluoride can then be further modified, for example, by reaction with a library of amines to generate a diverse set of sulfonamide derivatives. This strategy allows for the exploration of the structure-activity relationship (SAR) around a particular region of the bioactive molecule, potentially leading to the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic properties.

Mapping Enzyme Binding Sites and Protein-Protein Interactions

The sulfonyl fluoride moiety (-SO₂F) of this compound serves as a "warhead" for covalent modification of proteins, making it a powerful probe for elucidating the intricacies of enzyme binding sites and protein-protein interactions (PPIs). nih.gov Sulfonyl fluorides, in general, are recognized as privileged electrophiles in chemical biology due to their appropriate balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction, as the fluorine bond cleavage is exclusively heterolytic. nih.gov

The reactivity of the sulfonyl fluoride group is not limited to the highly nucleophilic serine, but can also form stable covalent bonds with context-specifically activated tyrosine, threonine, lysine, cysteine, and histidine residues within a protein's binding pocket. nih.gov This broad reactivity profile allows for the labeling and identification of key amino acids involved in substrate binding or PPI interfaces.

Detailed research has demonstrated the utility of sulfonyl fluoride probes in mapping these interactions. For instance, the related compound 5′-((p-fluorosulfonyl)benzoyl)-8-azidoadenosine (5′-FSBAzA) was employed as a bifunctional affinity label to probe the structure of bovine liver glutamate (B1630785) dehydrogenase. nih.gov This highlights a common strategy where the benzoyl portion of the molecule can be functionalized to mimic a natural ligand, directing the sulfonyl fluoride "warhead" to a specific binding site. Once localized, the sulfonyl fluoride reacts with a nearby nucleophilic residue, covalently labeling the site. Subsequent analysis, often involving mass spectrometry-based techniques like Combined Fractional Diagonal Chromatography (COFRADIC), can then identify the modified peptide and the exact location of the covalent bond, providing a detailed map of the binding pocket. nih.gov

Furthermore, sulfonyl fluoride probes have been instrumental in identifying enzyme substrates and mapping PPIs. nih.gov The ability to covalently link interacting proteins or a protein and its small molecule ligand provides a stable complex for further structural and functional studies. The development of chiral sulfonyl fluoride probes has even enabled the direct, stereoselective identification of ligandable tyrosines and lysines in intact cells, opening new avenues for discovering covalent inhibitors for challenging targets, including those involved in PPIs. researchgate.net

Integration into "Click Chemistry" Frameworks

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modular synthesis. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click chemistry, and this compound is a prime candidate for utilization within this framework. bohrium.comsigmaaldrich.com

SuFEx Chemistry as a Next-Generation Click Reaction

Introduced by K. Barry Sharpless and coworkers, SuFEx chemistry is centered on the reliable and efficient reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether (R'-OSiMe₃) or an amine to form a stable sulfonate (R-SO₂-OR') or sulfonamide (R-SO₂-NR'₂) linkage, respectively. sigmaaldrich.comeurekalert.org The reaction is typically catalyzed by a base and is characterized by its high efficiency and broad applicability. nih.gov

The key to SuFEx's success lies in the unique properties of the S(VI)-F bond. It is kinetically stable under many conditions but can be readily activated for exchange with nucleophiles. eurekalert.org This "context-dependent" reactivity allows for precise control over the bond-forming process. bohrium.com The development of accelerated SuFEx (ASCC) protocols, which utilize synergistic catalyst systems like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) and hexamethyldisilazane (B44280) (HMDS), has further enhanced the speed and efficiency of these reactions, often allowing for completion within minutes at room temperature with low catalyst loadings. nih.gov

The modular nature of SuFEx allows for the rapid assembly of diverse molecular architectures from a set of building blocks. bohrium.com Compounds like this compound, with their reactive SuFEx handle, can be readily "clicked" with various modules containing hydroxyl or amino functionalities.

Bioconjugation and Macromolecular Modification Applications

The principles of SuFEx chemistry are particularly well-suited for bioconjugation and the modification of macromolecules. The stability of sulfonyl fluorides in aqueous environments and their selective reactivity make them excellent tools for linking small molecules to proteins, nucleic acids, or other biomolecules. sigmaaldrich.com

The sulfonyl fluoride group can be used to covalently attach a payload, such as a drug molecule or a fluorescent dye, to a specific site on a protein. bohrium.com The benzoyl fluoride portion of this compound offers an additional handle for modification, allowing for the creation of bifunctional linkers. For example, the benzoyl fluoride could be reacted with a primary amine on a targeting ligand, while the sulfonyl fluoride remains available for a subsequent SuFEx reaction with a biomolecule.

Recent advancements have demonstrated the power of SuFEx in creating covalent inhibitors for protein-protein interactions by modifying oligonucleotides with SuFEx warheads. nih.gov This approach allows for the high-throughput discovery of potent and selective inhibitors. Furthermore, the development of modular flow chemistry platforms for SuFEx reactions has facilitated the fast and selective functionalization of small molecules, peptides, and proteins for therapeutic and research purposes. uva.nl

Emerging Applications in Materials Science and Polymer Chemistry

The robust and efficient nature of SuFEx click chemistry has led to its adoption in materials science and polymer chemistry for the synthesis of novel polymers and the modification of existing ones. bohrium.comsigmaaldrich.com Sulfonyl fluoride-containing monomers can be polymerized, or the sulfonyl fluoride group can be introduced into a polymer backbone for post-polymerization modification.

The use of SuFEx in polymer chemistry allows for the construction of polysulfates and polysulfonates, which can exhibit unique material properties. bohrium.com The resulting polymers often possess high thermal stability due to the strong covalent S-O or S-N linkages.

A significant application lies in post-polymerization modification. Polymers containing sulfonyl fluoride groups can be readily functionalized by reacting them with a variety of nucleophiles via SuFEx chemistry. This allows for the precise tuning of a material's properties, such as its solubility, surface energy, or biological compatibility. For example, research on 4-vinylbenzenesulfonyl fluoride (VBSF) has shown its suitability for reversible addition-fragmentation chain-transfer (RAFT) polymerization, followed by exhaustive SuFEx post-polymerization sulfonamidation to create new types of functional polymers. chemrxiv.org

Studies on fluorinated polymer films have demonstrated that even small amounts of sulfonyl fluoride-containing epoxide monomers can lead to a significant enrichment of sulfonyl fluoride groups at the polymer surface. pdx.edu This surface modification can dramatically alter the material's properties, creating highly fluorinated surfaces with potential applications in creating hydrophobic or oleophobic coatings. While not directly involving this compound, these findings highlight the potential of incorporating such a molecule into polymer systems to achieve specific surface functionalities.

Analytical and Characterization Methodologies in Fluorosulfonyl Benzoyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 3-(Fluorosulfonyl)benzoyl fluoride (B91410) and its derivatives provides invaluable insights into their atomic arrangement and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

While specific ¹H NMR data for 3-(Fluorosulfonyl)benzoyl fluoride is not extensively detailed in readily available literature, analysis of closely related structures provides a strong basis for predicting its spectral characteristics. For instance, in the ¹H NMR spectrum of the related compound 3-fluorosulphonylbenzenesulphonyl chloride, the aromatic protons exhibit complex multiplets in the downfield region, typically between δ 8.0 and 8.7 ppm. uni.lu This is consistent with the expected deshielding effect of the two electron-withdrawing sulfonyl halide groups on the aromatic ring. It is anticipated that the ¹H NMR spectrum of this compound would show a similar pattern for the aromatic protons, with slight shifts influenced by the differing electronic effects of the benzoyl fluoride moiety compared to the sulfonyl chloride group.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorine-containing compounds like this compound. The chemical shift of the fluorine atom in the fluorosulfonyl group (-SO₂F) is a key diagnostic feature. In studies of various sulfonyl fluorides, the ¹⁹F NMR signal for the -SO₂F group typically appears in a distinct region. For example, the ¹⁹F NMR spectrum of a related compound showed a singlet at 65.8 ppm downfield from CFCl₃. sielc.com This provides a strong indication of the expected chemical shift for the fluorosulfonyl group in this compound. The fluorine atom of the benzoyl fluoride group (-COF) would also produce a characteristic signal, likely at a different chemical shift, allowing for the unambiguous identification of both fluorine environments within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of compounds, which aids in confirming their identity. While a specific mass spectrum for this compound is not published, the predicted collision cross section (CCS) values for various adducts of the closely related 3-(fluorosulfonyl)benzoyl chloride have been calculated. For example, the predicted CCS for the [M+H]⁺ adduct is 136.2 Ų. uni.lu It is expected that this compound would exhibit a clear molecular ion peak in its mass spectrum, corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the fluorine atoms, the carbonyl group, and the sulfonyl fluoride group, providing further structural confirmation.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for the purification and analysis of synthetic compounds. For instance, the purity of the related compound 3-(Fluorosulfonyl)benzoic acid has been assessed using HPLC, with a reported purity of 95%. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of HPLC in quality control for this class of compounds. In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a suitable stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier to ensure good peak shape. The retention time and peak purity would be key parameters for its identification and quantification.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structures of related compounds have been determined. For example, the crystal structure of benzoyl fluoride has been solved, revealing a monoclinic space group P2₁/n. nih.gov This type of analysis provides precise bond lengths, bond angles, and intermolecular interactions. A single-crystal XRD study of this compound would be invaluable for unequivocally confirming its molecular geometry and understanding its packing in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique utilized in the characterization of this compound. This method is instrumental in identifying the key functional groups present in the molecule, namely the sulfonyl fluoride (-SO₂F) and the benzoyl fluoride (-C(O)F) moieties, by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the S=O and C=O bonds. The sulfonyl fluoride group is characterized by two distinct stretching frequencies for the sulfur-oxygen double bonds, typically appearing in the regions of 1450-1350 cm⁻¹ for the asymmetric stretch and 1250-1150 cm⁻¹ for the symmetric stretch. The presence of the electron-withdrawing fluorine atom attached to the sulfur can influence the precise position of these bands.

By analyzing the presence, position, and intensity of these characteristic absorption bands, researchers can confirm the successful synthesis of this compound and assess its purity.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl Fluoride (-SO₂F)Asymmetric S=O Stretch1450 - 1350
Symmetric S=O Stretch1250 - 1150
Benzoyl Fluoride (-C(O)F)C=O Stretch1850 - 1800
Aromatic RingC=C Stretch1600 - 1450
C-H Stretch3100 - 3000

Kinetic Studies and Reaction Monitoring Techniques

Kinetic studies of reactions involving this compound are crucial for understanding its reactivity, reaction mechanisms, and for optimizing reaction conditions. These studies typically involve monitoring the change in concentration of reactants, intermediates, or products over time.

A common technique for reaction monitoring is in-situ infrared (IR) spectroscopy . By tracking the intensity of the characteristic vibrational bands of the starting material (e.g., the C=O stretch of the benzoyl fluoride at ~1850-1800 cm⁻¹) and the product, the rate of reaction can be determined. This method provides real-time data without the need for sample quenching.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for kinetic analysis. ¹⁹F NMR is particularly useful for reactions involving this compound, as the fluorine signals of the sulfonyl fluoride and benzoyl fluoride groups are distinct and can be monitored to follow the progress of the reaction. The disappearance of the starting material's fluorine signal and the appearance of a new signal corresponding to the product can be integrated to determine reaction rates.

For reactions that are too fast to be monitored by conventional spectroscopic methods, stopped-flow techniques can be employed. This method allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress on a millisecond timescale, often using UV-Vis or fluorescence spectroscopy.

In some cases, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor reaction kinetics. Aliquots are taken from the reaction mixture at specific time intervals, quenched, and then analyzed to determine the concentration of the components. While not providing real-time data, this method is effective for a wide range of reaction types.

Kinetic experiments on related sulfonyl fluorides have revealed insights into their reactivity. mdpi.com For instance, the stability of the S-F bond often leads to different reaction kinetics compared to other sulfonyl halides. mdpi.com Studies on the reactions of benzoyl fluoride have also been conducted, providing a basis for understanding the reactivity of the acyl fluoride moiety. researchgate.net The combination of these two reactive groups in this compound makes kinetic studies essential for predicting its chemical behavior in various transformations.

Table 2: Techniques for Kinetic Studies of this compound Reactions

TechniquePrincipleApplication
In-situ IR SpectroscopyMonitoring changes in vibrational band intensityReal-time tracking of functional group transformations
NMR Spectroscopy (¹⁹F, ¹H)Monitoring changes in the chemical environment of nucleiDetermining reaction rates by integrating signal intensities
Stopped-Flow SpectroscopyRapid mixing and fast detectionStudying rapid reaction kinetics
Chromatography (GC, HPLC)Separation and quantification of componentsDetermining concentration changes over time via aliquots

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of arylsulfonyl fluorides has traditionally relied on methods that can be hazardous or environmentally taxing. osaka-u.ac.jpeurekalert.orgsciencedaily.com A primary future objective is the development of green, safe, and cost-effective synthetic protocols. osaka-u.ac.jpeurekalert.orgsciencedaily.com

Recent breakthroughs have shown promise in this area. For instance, researchers have developed a method to convert easily accessible raw materials like thiols and disulfides into a wide range of sulfonyl fluorides using the reactive agent SHC5® and potassium fluoride (B91410) (KF). osaka-u.ac.jpeurekalert.org This process is environmentally friendly, producing only non-toxic salts like NaCl and KCl as byproducts, and is scalable for industrial applications. osaka-u.ac.jpeurekalert.org Other emerging strategies include electrochemical approaches using thiols or disulfides with KF in an undivided cell, and methods starting from sulfonyl hydrazides with fluorinating agents like Selectfluor in water, which avoids the need for catalysts. mdpi.com

Future work will likely focus on adapting these greener methods for the specific, high-yield synthesis of bifunctional molecules like 3-(fluorosulfonyl)benzoyl fluoride and its derivatives. The goal is to replace traditional routes that may use toxic reagents like SO2F2 gas or KHF2 with simpler, safer, and more sustainable alternatives. osaka-u.ac.jpsciencedaily.com

Table 1: Comparison of Synthetic Methods for Arylsulfonyl Fluorides

Starting Material Key Reagents Advantages Reference
Thiols/Disulfides SHC5®, KF Green process, non-toxic byproducts, scalable osaka-u.ac.jpeurekalert.org
Aryl Halides DABSO, PdCl2(AmPhos)2 One-pot procedure mdpi.com
Sulfonyl Hydrazides Selectfluor, Water Catalyst-free mdpi.com

Expansion of SuFEx Reactivity to Underexplored Substrates and Nucleophiles

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, valued for its reliability and the stability of the resulting linkage. sigmaaldrich.com A significant frontier for research is to expand the scope of SuFEx reactions involving this compound to a wider array of substrates and nucleophiles.

While the reactivity of sulfonyl fluorides with common nucleophiles is known, their interaction with specific amino acid residues beyond the typical cysteine target for covalent drugs is a key area of interest. acs.org Research has shown that sulfonyl fluorides can form stable covalent adducts with the side chains of lysine (B10760008), tyrosine, and histidine. acs.orgnih.govrsc.org This capability opens up opportunities to design covalent inhibitors for proteins that lack a suitably positioned cysteine residue, a limitation of many current covalent therapies. acs.orgacs.org

For example, studies using the ATP analog 5'-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA), a close structural relative of the title compound, have demonstrated covalent modification of lysine and histidine residues in kinases and ATPases. acs.orgrsc.org Future investigations will aim to systematically map the reactivity of this compound-derived probes against the proteome to identify new, ligandable sites. This includes developing a deeper understanding of the factors, such as electronics and sterics, that govern reactivity and selectivity for these less-explored nucleophilic residues. acs.orgrsc.org

Table 2: Reactivity of Arylsulfonyl Fluorides with Biological Nucleophiles

Nucleophilic Amino Acid Adduct Stability Significance Reference
Cysteine Unstable Unsuitable for sustained covalent inhibition acs.orgrsc.org
Lysine Stable Expands target scope for covalent inhibitors acs.orgnih.govrsc.org
Tyrosine Stable Expands target scope for covalent inhibitors acs.orgnih.govrsc.org
Histidine Context-dependent Potential for pH-sensitive probes acs.orgnih.govrsc.org

Catalytic Innovations in Fluorosulfonyl Chemistry

The activation of the highly stable S-F bond is crucial for SuFEx reactions, and catalysis is a key to unlocking new reactivity under mild conditions. acs.org Future research will focus on discovering and optimizing catalysts that can enhance the efficiency and selectivity of reactions involving this compound.

Several catalytic strategies are emerging. sigmaaldrich.com These include:

Nucleophilic Catalysis: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to act as effective nucleophilic catalysts for the SuFEx reaction of related sulfonimidoyl fluorides, enabling reactions under mild conditions suitable for automation. chemrxiv.org

Lewis Acid Catalysis: Metal salts, such as Ca(NTf2)2, can activate the S-F bond, facilitating reactions with silylated amines to form sulfonamides, sulfamates, and sulfamides. researchgate.netu-tokyo.ac.jp

Organocatalysis: N-Heterocyclic Carbenes (NHCs) and strong, non-nucleophilic bases like DBU and TBD have been used to catalyze SuFEx reactions, often by activating the nucleophile or functioning as a Brønsted base. researchgate.net

Photoredox and Electrocatalysis: These modern synthetic methods are being explored for the synthesis of sulfonyl fluorides and could be adapted for catalytic SuFEx-type transformations, offering unique activation pathways. sigmaaldrich.com

A significant challenge is the development of catalysts that are orthogonal to other reactive sites in a molecule, such as the benzoyl fluoride moiety in the title compound. This would allow for selective, stepwise functionalization, a highly desirable feature in complex molecule synthesis.

Advanced Computational Design for Rational Discovery

Computational chemistry and in silico screening are becoming indispensable tools for accelerating chemical discovery. drugtargetreview.comresearchgate.net For this compound, these methods offer a powerful approach to predict reactivity, design novel derivatives, and identify potential biological targets.

Future research will utilize computational approaches in several key ways:

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, as demonstrated in the study of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides. nih.gov This understanding allows for the rational design of improved catalysts and reaction conditions. nih.gov

In Silico Screening: Large-scale computational screening can predict the viability of reactions between libraries of sulfonyl fluorides and various nucleophiles, streamlining the discovery of new transformations. drugtargetreview.com This strategy can identify promising candidates for laboratory validation, saving significant time and resources. drugtargetreview.com

Rational Drug and Probe Design: Molecular modeling can be used to design derivatives of this compound that are tailored to bind to specific protein targets. chapman.edunih.gov By simulating the interactions within a protein's binding site, researchers can optimize the structure of a potential covalent inhibitor for improved potency and selectivity. chapman.edunih.gov LUMO energy calculations have already shown promise in predicting the reactivity of S(VI)-F electrophiles, providing a foundation for tuning their properties for biological applications. acs.org

Synergistic Applications in Interdisciplinary Fields

The unique properties of the fluorosulfonyl group—stability combined with tunable reactivity—make it an ideal functional handle for applications that bridge chemistry, biology, and materials science. sigmaaldrich.comsigmaaldrich.com The bifunctionality of this compound makes it a particularly attractive building block for creating novel molecular tools and materials.

Emerging applications include:

Chemical Biology and Drug Discovery: Sulfonyl fluorides are being used to develop covalent probes for target identification and validation, as well as covalent inhibitors for challenging drug targets like KRAS and cereblon. nih.govacs.orgnih.gov Future work will see this compound used as a scaffold to create bifunctional molecules, such as PROTACs, where one end binds a target protein and the other recruits an E3 ligase.

Polymer and Materials Science: The SuFEx reaction is an efficient polymerization method. nih.gov The title compound could be used to create novel polymers with unique properties, such as fluorescent polymers for detecting explosives or advanced materials with tailored thermal and mechanical characteristics. nih.gov The orthogonality of the benzoyl fluoride and fluorosulfonyl groups could allow for the creation of complex, cross-linked polymer architectures.

Bioconjugation and Diagnostics: The ability to selectively label proteins on residues like tyrosine or lysine makes fluorosulfonyl-containing probes valuable for bioconjugation. mdpi.com This can be used to attach imaging agents or other tags to proteins for diagnostic purposes, including potential use in Positron Emission Tomography (PET) with 18F-labelled biomarkers. mdpi.com

Table 3: Interdisciplinary Applications of Arylsulfonyl Fluorides

Field Application Description Reference
Chemical Biology Covalent Probes Irreversibly label proteins on diverse nucleophilic residues (Lys, Tyr, His, Ser) for target ID and validation. nih.govmerckmillipore.com
Drug Discovery Covalent Inhibitors Design of targeted therapies for enzymes and protein-protein interactions. acs.orgnih.gov
Materials Science Polymer Synthesis Use of SuFEx click chemistry to create high-performance polysulfonates and other polymers. nih.gov

| Diagnostics | PET Imaging | Potential for creating 18F-labelled biomarkers for in vivo imaging. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(fluorosulfonyl)benzoyl fluoride, and how do reaction conditions influence fluorination efficiency?

  • Methodological Answer : The compound can be synthesized via halogen exchange reactions using hydrogen fluoride (HF) under controlled conditions. For example, fluorination at 70°C and 10 bar pressure yields highly fluorinated derivatives (e.g., trifluoro compounds), while lower temperatures (e.g., 25°C) produce intermediates with partial fluorination. Yields exceed 80% under optimized pressure and catalytic conditions. Purification typically involves distillation or recrystallization in non-polar solvents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR to confirm fluorosulfonyl and benzoyl group positions. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies characteristic S=O (1150–1250 cm1^{-1}) and C-F (1000–1100 cm1^{-1}) stretches. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What are the standard protocols for handling this compound in laboratory settings?

  • Methodological Answer : Employ inert atmosphere techniques (N2_2/Ar gloveboxes) due to moisture sensitivity. Use corrosion-resistant equipment (e.g., PTFE-lined reactors) and personal protective gear (acid-resistant gloves, face shields). Quench residual reactivity with chilled aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do fluorosulfonyl radicals (SO2F\cdot\text{SO}_2\text{F}) participate in photocatalytic C–H functionalization reactions?

  • Methodological Answer : Under blue-light irradiation, imidazolium-based reagents (e.g., IMSF) generate SO2F\cdot\text{SO}_2\text{F} radicals via single-electron transfer (SET). These radicals undergo regioselective addition to alkenes, forming alkenylsulfonyl fluorides. Optimize yields (up to 75%) by tuning solvent polarity (e.g., DMSO/MTBE mixtures) and photocatalyst loading (e.g., Ir(ppy)3_3 at 2 mol%) .

Q. Can this compound serve as a crosslinker in proteomic studies targeting nucleotide-binding proteins?

  • Methodological Answer : Yes. Conjugate the compound to adenosine/guanosine via its benzoyl fluoride group to create affinity tags (e.g., 5'-[4-(fluorosulfonyl)benzoyl]adenosine). Incubate with cell lysates, followed by anti-sulfonylbenzoate antibodies for immunoprecipitation. Validate binding via SDS-PAGE and Western blotting .

Q. What strategies mitigate side reactions during sulfonylurea synthesis using fluorinated benzoyl halides?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –CN or –CF3_3) ortho to the sulfonamide moiety to stabilize intermediates. Use slow addition of phosgene (0°C, 1 hr) to minimize carbamate byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does fluorosulfonyl group orientation influence reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry?

  • Methodological Answer : The axial fluorosulfonyl group exhibits higher electrophilicity than equatorial conformers, accelerating nucleophilic substitution with amines or phenols. Confirm regiochemistry via DFT calculations (e.g., B3LYP/6-31G*) and kinetic studies in THF at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.